2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro groups onto a benzyl alcohol framework. One common method involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde, while reduction can produce 2,3-Dichloro-5-(difluoromethoxy)toluene.
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals where specific halogenation patterns are required.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity. The methoxy group can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethoxy)benzyl alcohol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2,3-Dichloro-5-(methoxy)benzyl alcohol: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.
2,3-Dichloro-5-(difluoromethoxy)benzonitrile: Contains a nitrile group instead of an alcohol group, leading to different reactivity and applications.
Uniqueness
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.
Properties
IUPAC Name |
[2,3-dichloro-5-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHBQNFVVRFRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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